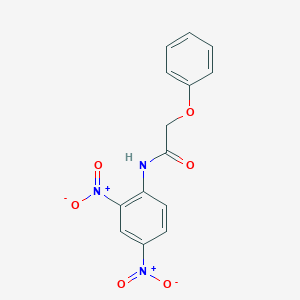![molecular formula C27H21BrN4O2S B331698 N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B331698.png)
N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a naphthyloxy group, a phenyl group, and a triazolyl sulfanyl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Naphthyloxy Group: This step involves the reaction of the triazole intermediate with a naphthyloxy methylating agent under basic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Acetamide Formation: The final step involves the reaction of the bromophenyl-triazole intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazole ring or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its triazole and bromophenyl functionalities which are known to exhibit biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties due to its complex structure.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and bromophenyl group are likely to play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(3-fluorophenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE imparts unique reactivity and potential biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions and reactivity patterns.
Propriétés
Formule moléculaire |
C27H21BrN4O2S |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H21BrN4O2S/c28-21-9-6-10-22(16-21)29-26(33)18-35-27-31-30-25(32(27)23-11-2-1-3-12-23)17-34-24-14-13-19-7-4-5-8-20(19)15-24/h1-16H,17-18H2,(H,29,33) |
Clé InChI |
IVKNOSOSZFVWHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Br)COC4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Br)COC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


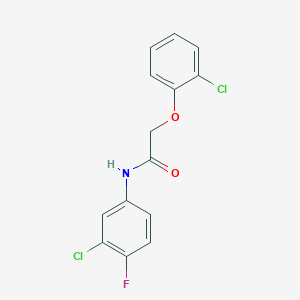
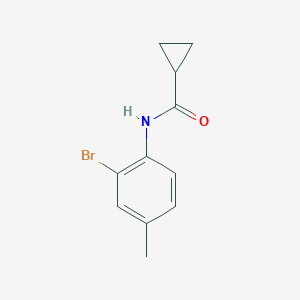
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B331622.png)
![Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331623.png)
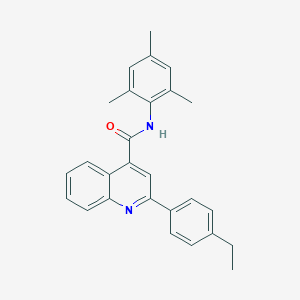
![2-(4-tert-butylphenyl)-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331625.png)
![4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331626.png)
![4-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331627.png)
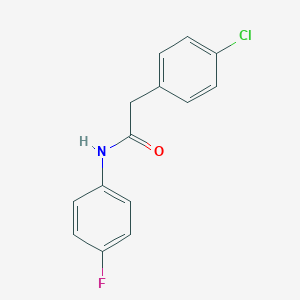
![2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B331632.png)
![2-(2-chlorophenyl)-4-[4-({2-nitrobenzyl}oxy)-3-methoxybenzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B331633.png)
![2-(4-bromophenyl)-4-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331634.png)
![2-(2-bromophenyl)-4-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331635.png)
